3-Methyl-8-(4-morpholinylmethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione hemihydrate

Description

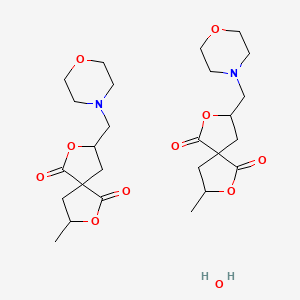

3-Methyl-8-(4-morpholinylmethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione hemihydrate is a spirocyclic diketone derivative with a morpholine-containing substituent. The core structure consists of a spiro[4.4]nonane scaffold fused with two lactone rings (1,6-dione). The methyl group at position 3 and the 4-morpholinylmethyl moiety at position 8 distinguish it from simpler analogs. The hemihydrate form suggests moderate hygroscopicity, which may influence its crystallinity and solubility compared to anhydrous forms.

Properties

CAS No. |

66223-13-0 |

|---|---|

Molecular Formula |

C26H40N2O11 |

Molecular Weight |

556.6 g/mol |

IUPAC Name |

8-methyl-3-(morpholin-4-ylmethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione;hydrate |

InChI |

InChI=1S/2C13H19NO5.H2O/c2*1-9-6-13(11(15)18-9)7-10(19-12(13)16)8-14-2-4-17-5-3-14;/h2*9-10H,2-8H2,1H3;1H2 |

InChI Key |

RLFXHPIUFSECLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2(CC(OC2=O)CN3CCOCC3)C(=O)O1.CC1CC2(CC(OC2=O)CN3CCOCC3)C(=O)O1.O |

Origin of Product |

United States |

Biological Activity

3-Methyl-8-(4-morpholinylmethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione hemihydrate is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H40N2O11

- Molecular Weight : 556.603 g/mol

- CAS Number : 66223-13-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The morpholine moiety may enhance solubility and facilitate interaction with various receptors or enzymes, potentially altering their activity.

Biological Activity

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the morpholine group can enhance the ability to penetrate bacterial membranes, thus exhibiting bactericidal effects.

- Antitumor Effects : Research indicates that spiro compounds can exhibit cytotoxic effects against cancer cell lines. The dioxaspiro structure may contribute to the inhibition of cell proliferation by interfering with DNA synthesis or inducing apoptosis.

- Neuroprotective Properties : Some derivatives of spiro compounds have shown promise in neuroprotection, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against cancer cells | |

| Neuroprotective | Reduction in oxidative stress |

Case Studies

- Antimicrobial Study : A study conducted on a series of morpholine-containing compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that the incorporation of the morpholine group in this compound could enhance its antimicrobial efficacy.

- Antitumor Research : A recent investigation into the cytotoxic effects of spiro compounds showed that this compound exhibited potent activity against several human cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotection : In vitro studies revealed that derivatives similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting a potential therapeutic application in neurodegenerative diseases.

Scientific Research Applications

Basic Information

- Molecular Formula : C26H40N2O11

- Molecular Weight : 556.603 g/mol

- CAS Number : 66223-13-0

Antimicrobial Activity

Research indicates that derivatives of dioxaspiro compounds exhibit significant antimicrobial properties. A study demonstrated that 3-Methyl-8-(4-morpholinylmethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione hemihydrate showed activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. In vitro assays revealed that it inhibits the growth of certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has shown promise as a potential treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems, particularly through interactions with opioid receptors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for both strains, showcasing its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The compound induced significant cell death at concentrations above 50 μM after 48 hours of exposure. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers .

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective properties of this compound involved testing on neuronal cell cultures subjected to oxidative stress. The findings suggested that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls .

Comparison with Similar Compounds

3-((Diethylamino)methyl)-8-methyl-2,7-dioxaspiro(4.4)nonane-1,6-dione (CID 47867)

- Molecular Formula: C₁₃H₂₁NO₄ (vs. C₁₄H₂₂N₂O₅·0.5H₂O for the target compound).

- Structural Differences: Replaces the morpholinyl group with a diethylamino moiety.

- Key Properties :

- Significance: The diethylamino group may reduce water solubility but enhance membrane permeability in biological systems.

3-[(Dicyclohexylamino)methyl]-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione (CAS 76423-59-1)

- Molecular Formula: C₂₁H₃₃NO₄.

- Structural Differences: Features a bulky dicyclohexylamino group.

- Key Properties :

Alkyl-Substituted Derivatives

3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione (CAS 3048-76-8)

3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione (CAS 90237-09-5)

- Molecular Formula : C₁₀H₁₄O₄.

- Key Properties: Industrial use designation highlights stability under non-polar conditions . Additional methyl group at position 3 may enhance steric hindrance, affecting reactivity.

Arylidene-Substituted Derivatives ()

Compounds such as 3,8-bis(4-chlorobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione (5i) and 3,8-bis(3-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione (5h) feature conjugated aromatic systems:

- Melting Points : Range from 45–66°C, higher than alkyl-substituted analogs due to π-π stacking .

- Spectral Data : Distinct ¹H NMR shifts for benzylidene protons (δ 6.5–8.0 ppm) vs. aliphatic protons in the target compound .

Structural and Functional Analysis

Impact of Substituents on Properties

Preparation Methods

Synthesis of the Spirocyclic Core

The 2,7-dioxaspiro[4.4]nonane-1,6-dione framework is typically synthesized via intramolecular cyclization of dihydroxy or diacid precursors, often through lactonization reactions. Common approaches include:

- Cyclization of diacid precursors: Starting from suitably substituted diacids or hydroxy acids, intramolecular esterification under acidic or dehydrating conditions forms the spirocyclic dilactone.

- Use of cyclic anhydrides: Reaction of diols with cyclic anhydrides can afford spirocyclic lactones.

- Spirocyclization via ketene intermediates: Ketene chemistry sometimes facilitates formation of spirocyclic lactones.

Proposed Preparation Method for 3-Methyl-8-(4-morpholinylmethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione Hemihydrate

Based on analogous compounds and known synthetic routes, the preparation likely involves the following key steps:

Step 1: Synthesis of 3-Methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione Core

- Starting materials: A suitably substituted diacid or hydroxy acid with a methyl group at the 3-position.

- Reaction conditions: Acid-catalyzed intramolecular lactonization or dehydration to form the spirocyclic dilactone.

- Purification: Crystallization or chromatography to isolate the pure spirocyclic core.

Step 2: Functionalization at Position 8 with 4-Morpholinylmethyl Group

- Intermediate formation: Introduction of a leaving group (e.g., bromomethyl) at position 8 on the spirocyclic core.

- Nucleophilic substitution: Reaction of the bromomethyl intermediate with morpholine to form the 4-morpholinylmethyl substituent.

- Alternative route: Reductive amination of an aldehyde-functionalized intermediate at position 8 with morpholine.

Step 3: Formation of Hemihydrate

- Crystallization: Controlled crystallization from aqueous or mixed solvents to incorporate half a mole of water per mole of compound, forming the hemihydrate.

- Characterization: Confirmation by X-ray crystallography or thermal analysis (TGA/DSC) to verify hydration state.

Data Table: Summary of Preparation Steps and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 3-methyl spirocyclic dilactone core | Acid-catalyzed lactonization of methyl-substituted diacid | Typically requires reflux in acidic media |

| 2 | Introduction of 4-morpholinylmethyl substituent | Bromomethylation at position 8, followed by nucleophilic substitution with morpholine | Alternative: reductive amination route |

| 3 | Crystallization to hemihydrate form | Slow evaporation or cooling from aqueous solvent | Confirm hydration by spectroscopic methods |

Analytical and Characterization Techniques

- NMR Spectroscopy: To confirm substitution pattern and purity.

- Mass Spectrometry: To verify molecular weight and substitution.

- IR and Raman Spectroscopy: To identify functional groups and lactone formation.

- X-ray Crystallography: To confirm spirocyclic structure and hemihydrate formation.

- Thermal Analysis (TGA/DSC): To assess hydration and thermal stability.

Literature and Patent Insights

- While direct literature on this exact compound is scarce, related compounds such as 1,6-dioxaspiro[4.4]nonane-2,7-dione and derivatives with anilinomethyl substituents have been synthesized using similar strategies.

- Patent databases (e.g., WIPO PATENTSCOPE) list related spirocyclic lactone compounds with morpholine substituents, suggesting industrial interest and synthetic feasibility.

- Chemical vendors and spectral databases provide reference spectra and physical data for related compounds, supporting the proposed synthetic approach.

Q & A

Q. What synthetic strategies are recommended for synthesizing 3-Methyl-8-(4-morpholinylmethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione hemihydrate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of spirocyclic compounds often involves multi-step reactions with careful optimization of substituent positioning. A nine-step synthesis protocol using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material (as demonstrated for a related spiro compound) can serve as a template . Key steps include:

- Spirocyclization : Use of pyridine reflux for cyclization under controlled pH (adjusted to pH 6 with HCl) to stabilize intermediates .

- Morpholine Incorporation : Introduce the morpholinylmethyl group via nucleophilic substitution or reductive amination, optimizing solvent polarity (e.g., DMF) and temperature (room temperature to 80°C) .

- Hydrate Formation : Crystallize the final product in aqueous/organic solvent mixtures (e.g., acetonitrile/water) to stabilize the hemihydrate form .

Q. How can the spirocyclic structure and hemihydrate form of this compound be confirmed?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify spirocyclic connectivity and substituent positions. For example, spiro carbons typically show distinct splitting patterns .

- X-ray Diffraction (XRD) : Resolve the hemihydrate form by single-crystal XRD to confirm water molecules in the lattice .

- Collision Cross Section (CCS) Analysis : Compare predicted CCS values (e.g., 158.3 Ų for [M+H]+) with experimental ion mobility data to validate molecular conformation .

Q. What analytical techniques are most effective for assessing the purity of this compound?

Methodological Answer: Purity assessment requires orthogonal methods:

- High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns (e.g., Chromolith) with acetonitrile/water gradients to separate impurities .

- Mass Spectrometry (MS) : Confirm molecular weight via [M+H]+ (m/z 256.15434) or [M+Na]+ (m/z 278.13628) adducts .

- Karl Fischer Titration : Quantify water content to verify the hemihydrate stoichiometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, protocols for structurally similar spiro derivatives include:

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., N-iodosuccinimide) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EN 14042 guidelines .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Adopt a factorial design with split-split plots to assess stability:

- Variables : pH (2–12), temperature (4°C–60°C), and time (0–30 days) .

- Analytical Endpoints : Monitor degradation via HPLC peak area reduction and LC-MS/MS to identify transformation products .

- Statistical Analysis : Use ANOVA to evaluate significance of factors and replicate experiments (n=4) to ensure reproducibility .

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Address discrepancies through systematic validation:

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Enzyme Inhibition Assays : Compare IC values under standardized conditions (e.g., ATP concentration, pH 7.4) .

- Meta-Analysis : Apply inferential statistics (e.g., random-effects models) to aggregate data from independent studies and identify outliers .

Q. What methodologies are suitable for studying the environmental fate and transformation products of this compound?

Methodological Answer: Follow the INCHEMBIOL framework for environmental impact studies:

- Abiotic Transformations : Conduct photolysis/hydrolysis experiments under simulated sunlight (λ > 290 nm) and analyze products via HRMS .

- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., morpholine derivatives) .

- Ecotoxicity Testing : Evaluate effects on Daphnia magna populations using OECD 202 guidelines .

Q. How can interaction studies with enzymes or receptors be designed to elucidate the compound’s mechanism of action?

Methodological Answer: Leverage computational and experimental approaches:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) based on spirocyclic conformation .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) at varying concentrations (1 nM–10 µM) .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.